molecular formula C18H15FN6O B303761 2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Número de catálogo B303761
Peso molecular: 350.3 g/mol
Clave InChI: KIUQELBBJQZRFD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as TAK-659, is a novel and potent inhibitor of the protein kinase BTK. BTK is a crucial signaling molecule in B-cell receptor (BCR) signaling, which plays a critical role in the development and survival of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenstrom macroglobulinemia (WM).

Mecanismo De Acción

2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile works by inhibiting the activity of BTK, which is a key signaling molecule in BCR signaling. BCR signaling is essential for the survival and proliferation of B-cells, and is dysregulated in many B-cell malignancies. Inhibition of BTK by 2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile leads to the inhibition of downstream signaling pathways, resulting in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to be highly selective for BTK, and does not inhibit other kinases in the same family. This high selectivity is thought to be responsible for the low toxicity and good tolerability of 2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in preclinical studies. 2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of 2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile as a research tool is its high selectivity for BTK, which allows for the specific inhibition of BCR signaling. However, the main limitation is the lack of availability of 2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile for research purposes, as it is currently only available from Takeda Pharmaceutical Company Limited.

Direcciones Futuras

There are several potential future directions for research on 2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of interest is the potential use of 2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway, which is also dysregulated in many B-cell malignancies. Another area of interest is the development of 2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile analogs with improved pharmacokinetic properties and potency. Finally, the clinical development of 2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in combination with other therapies for the treatment of B-cell malignancies is an area of active research.

Métodos De Síntesis

The synthesis of 2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves several steps, including the preparation of the key intermediate 1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-5-carboxamide, which is then coupled with 4-fluorobenzaldehyde to give the final product. The synthesis of 2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.

Aplicaciones Científicas De Investigación

2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied in preclinical models of B-cell malignancies, and has shown potent anti-tumor activity both in vitro and in vivo. In a study published in the journal Blood, 2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile was found to induce apoptosis (programmed cell death) in CLL cells, and to inhibit the growth of CLL cells in a mouse model. Another study published in the journal Leukemia showed that 2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile was effective in inhibiting the growth of MCL cells in vitro and in vivo.

Propiedades

Nombre del producto

2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Fórmula molecular

C18H15FN6O

Peso molecular

350.3 g/mol

Nombre IUPAC

2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-5-yl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C18H15FN6O/c19-11-6-4-10(5-7-11)15-12(8-20)17(21)25(18-22-9-23-24-18)13-2-1-3-14(26)16(13)15/h4-7,9,15H,1-3,21H2,(H,22,23,24)

Clave InChI

KIUQELBBJQZRFD-UHFFFAOYSA-N

SMILES

C1CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=CC=C(C=C4)F)C(=O)C1

SMILES canónico

C1CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=CC=C(C=C4)F)C(=O)C1

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.